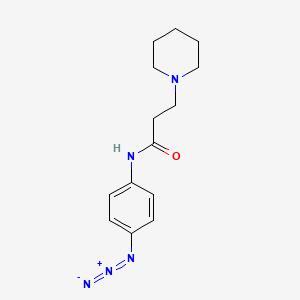

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Azidophenyl)-3-(Piperidin-1-yl)propanamid: ist eine chemische Verbindung, die eine Azidgruppe aufweist, die an einen Phenylring gebunden ist, der wiederum über eine Propanamid-Bindung mit einem Piperidinring verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Azidophenyl)-3-(Piperidin-1-yl)propanamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Ein gängiger Weg beinhaltet die folgenden Schritte:

Bildung von 4-Azidophenylamin: Dies kann durch Diazotierung von 4-Aminophenylamin und anschließende Behandlung mit Natriumazid erreicht werden.

Kupplung mit 3-(Piperidin-1-yl)propanoylchlorid: Das 4-Azidophenylamin wird dann in Gegenwart einer Base wie Triethylamin mit 3-(Piperidin-1-yl)propanoylchlorid umgesetzt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des oben beschriebenen Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, Durchflussanlagen und fortschrittlichen Reinigungstechniken wie der Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Azidophenyl)-3-(Piperidin-1-yl)propanamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Reduktion: Die Azidgruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die Azidgruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. der Staudinger-Ligierung, bei der sie mit Phosphinen zu Iminophosphoranen reagiert.

Cycloaddition: Die Azidgruppe kann Cycloadditionsreaktionen eingehen, wie z. B. die Huisgen-1,3-dipolare Cycloaddition mit Alkinen, um Triazole zu bilden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.

Substitution: Triphenylphosphin, Wasser.

Cycloaddition: Endständige Alkine, Kupfer(I)-Katalysatoren.

Hauptprodukte, die gebildet werden

Reduktion: 4-Aminophenyl-Derivat.

Substitution: Iminophosphoran-Derivate.

Cycloaddition: 1,2,3-Triazol-Derivate.

Wissenschaftliche Forschungsanwendungen

N-(4-Azidophenyl)-3-(Piperidin-1-yl)propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Baustein für die Synthese von bioaktiven Molekülen verwendet werden, insbesondere solchen, die auf neurologische Pfade abzielen, da der Piperidinring vorhanden ist.

Organische Synthese: Die Azidgruppe ist eine vielseitige funktionelle Gruppe, die in verschiedene andere funktionelle Gruppen umgewandelt werden kann, was diese Verbindung in der synthetischen organischen Chemie nützlich macht.

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien wie Polymere und Nanomaterialien eingesetzt werden, da sie Click-Chemie-Reaktionen eingehen kann.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Azidophenyl)-3-(Piperidin-1-yl)propanamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung beispielsweise mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Azidgruppe kann auch an bioorthogonalen Reaktionen teilnehmen, wodurch die selektive Modifizierung von Biomolekülen in komplexen biologischen Umgebungen ermöglicht wird.

Wirkmechanismus

The mechanism of action of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.

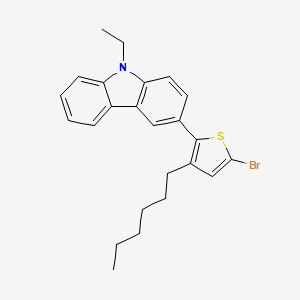

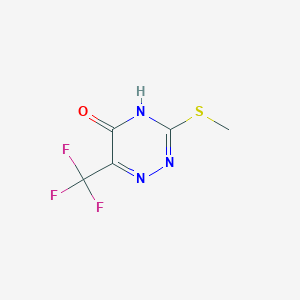

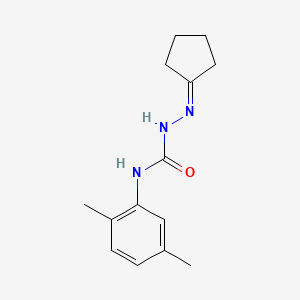

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Aminophenyl)-3-(Piperidin-1-yl)propanamid: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Azidgruppe.

N-(4-Bromphenyl)-3-(Piperidin-1-yl)propanamid: Ähnliche Struktur, aber mit einem Bromatom anstelle einer Azidgruppe.

N-(4-Nitrophenyl)-3-(Piperidin-1-yl)propanamid: Ähnliche Struktur, aber mit einer Nitrogruppe anstelle einer Azidgruppe.

Einzigartigkeit

Das Vorhandensein der Azidgruppe in N-(4-Azidophenyl)-3-(Piperidin-1-yl)propanamid macht es aufgrund der Vielseitigkeit der Azidgruppe in verschiedenen chemischen Reaktionen wie der Click-Chemie besonders einzigartig. Dies ermöglicht eine selektive und effiziente Modifizierung der Verbindung, was sie zu einem wertvollen Werkzeug sowohl in der synthetischen als auch in der medizinischen Chemie macht.

Eigenschaften

CAS-Nummer |

921201-91-4 |

|---|---|

Molekularformel |

C14H19N5O |

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

N-(4-azidophenyl)-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C14H19N5O/c15-18-17-13-6-4-12(5-7-13)16-14(20)8-11-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,16,20) |

InChI-Schlüssel |

GFGCKPKJELRVLN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)

![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)

![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)

![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)

![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)

![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)

![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)

![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)